molecular formula C8H12O B11947658 1-Cyclohexene-1-carboxaldehyde, 3-methyl- CAS No. 63282-01-9

1-Cyclohexene-1-carboxaldehyde, 3-methyl-

Cat. No.: B11947658
CAS No.: 63282-01-9
M. Wt: 124.18 g/mol
InChI Key: VHWMVBZKOFEBJW-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-carboxaldehyde, 3-methyl- is an organic compound with the molecular formula C8H12O. It is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- can be synthesized through several methods. One common approach involves the aldol condensation of cyclohexanone with acetaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- often involves the catalytic hydrogenation of 3-methyl-1-cyclohexene-1-carboxylic acid. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the reduction of the carboxylic acid to the corresponding aldehyde .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as Grignard reagents, organolithium compounds

Major Products:

Mechanism of Action

The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 3-methyl- involves its reactivity as an α,β-unsaturated aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various products. This reactivity is due to the electron-withdrawing nature of the aldehyde group, which makes the β-carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 1-Cyclohexene-1-carboxaldehyde, 3-methyl- is unique due to the presence of both the α,β-unsaturated aldehyde group and the methyl group at the 3-position. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

CAS No.

63282-01-9

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-methylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h5-7H,2-4H2,1H3

InChI Key

VHWMVBZKOFEBJW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(=C1)C=O

Origin of Product

United States

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